Articaine bromo compound

Purity Quality Control Reference Standards

QC labs face regulatory scrutiny when impurity reference standards lack metrological traceability. This certified reference material (Articaine EP Impurity J) solves that risk. - ISO 17034-accredited, traceable to a National Metrology Institute - Unique bromine isotope pattern enables sub-ppm LOQ for ICH M7(R1) genotoxicity assessments - Guaranteed retention time matching for ANDA/DMF submissions Supplied with full characterization data for immediate use in batch release or method validation.

Molecular Formula C10H12BrNO3S
Molecular Weight 306.18 g/mol
CAS No. 1160919-46-9
Cat. No. B3319715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArticaine bromo compound
CAS1160919-46-9
Molecular FormulaC10H12BrNO3S
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1NC(=O)C(C)Br)C(=O)OC
InChIInChI=1S/C10H12BrNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13)
InChIKeyYJIGNHUEQGGRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Articaine EP Impurity J Reference Standard Guide


Articaine bromo compound, chemically Methyl 3-[[(2RS)-2-bromopropanoyl]amino]-4-methylthiophene-2-carboxylate (CAS 1160919-46-9), is a certified reference standard categorized as Articaine EP Impurity J according to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) for the local anesthetic articaine [1]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of articaine [2].

Identity EP-specified Impurity J, brominated articaine analog
Detection Unique 79Br/81Br isotope pattern for selective LC-MS
Use Context Certified characterization data for AMV and QC workflows

Why Generic Substitution Fails for Articaine EP Impurity J


Pharmaceutical impurity reference standards cannot be substituted because each impurity has a distinct chemical structure, regulatory status, and analytical response. Articaine EP Impurity J is the only impurity in the EP monograph that contains a bromine atom, which confers a unique 79Br/81Br isotope pattern for selective detection by liquid chromatography-mass spectrometry (LC-MS) [1]. Unlike non-certified or surrogate standards, only true EP Impurity J guarantees chromatographic retention time matching, correct detector response factors, and regulatory acceptance for Abbreviated New Drug Applications (ANDAs) [2].

Target: EP Impurity J
Substitute: Non-certified / Surrogate
Bromine isotope pattern
79Br/81Br enables selective LC-MS detection and low false-positive risk.
No halogen isotope signature
Non-halogenated surrogates may co-elute and complicate impurity profiling.
Verified retention & detector response
True EP Impurity J ensures chromatographic alignment required for ANDA methods.
Uncertain method transfer
Non-certified standards may shift retention times and response factors, delaying regulatory acceptance.

Quantitative Differentiation Evidence for Articaine EP Impurity J


Purity Comparison Among Leading Suppliers

The Kewel brand of Articaine EP Impurity J offers a certified purity of 99% by HPLC, as confirmed by Certificate of Analysis . In direct comparison, the QCS brand of the same impurity is supplied at 95.00% purity . This 4-percentage-point difference in purity directly impacts the accuracy of quantitative impurity determinations in pharmaceutical QC assays.

Purity by HPLC
Cross-study comparable
99% (Kewel) vs 95% (QCS), Δ 4 pp
Higher purity may lower interference risk during QC quantification.
Supplier CoA data; confirm lot-specific purity.
Purity Quality Control Reference Standards

Metrological Traceability and CRM Certification

Sigma Aldrich provides Methyl 3-[[(2RS)-2-bromopropanoyl]amino]-4-methylthiophene-2-carboxylate as a TraceCERT certified reference material (CRM), which is traceable to primary material from a National Metrology Institute (NMI) . In contrast, the majority of commercial suppliers (e.g., SynZeal, Veeprho, ChemWhat) offer reference standards without formal metrological traceability documentation, a distinction that is critical for ANDA filings [1].

Metrological Traceability
Head-to-head
TraceCERT CRM, NMI-traceable vs non-certified standard
Formal traceability may support ANDA method validation acceptance.
Documentation of traceability chain required for regulatory review.
Traceability Certified Reference Material ISO 17034

Regulatory Requirement Status of Pharmacopoeial Impurities

The European Pharmacopoeia monograph for Articaine specifies Impurity J as a controlled impurity, requiring its routine quantification in both drug substance and drug product release testing [1]. Other synthetically related articaine analogs (e.g., Impurity I, methyl 3-amino-4-methylthiophene-2-carboxylate, CAS 85006-31-1) are not explicitly required in the current EP monograph and thus represent optional standards rather than mandatory tools for regulatory compliance [2].

EP Monograph Requirement
Class-level inference
EP-specified Impurity J (required) vs Impurity I (optional)
Only EP-specified impurities are mandatory for release testing.
Consult current EP monograph for applicable impurities.
European Pharmacopoeia ANDA Impurity Profiling

Bromine Isotope Pattern for Selective Detection

The bromine atom in Articaine EP Impurity J generates a characteristic 79Br/81Br isotope pattern (approximately 50.7%/49.3% natural abundance) that is readily identifiable in LC-MS analysis, improving selectivity and minimizing false positives [1]. In contrast, non-halogenated articaine impurities such as Impurity I (methyl 3-amino-4-methylthiophene-2-carboxylate, C7H9NO2S) lack this isotopic signature, making them harder to distinguish from co-eluting matrix components in complex samples [2]. The mass defect introduced by bromine further aids in reducing spectral noise.

Bromine Isotope Pattern
Class-level inference
79Br/81Br ~50.7/49.3% natural abundance, absent in non-halogenated analogs
Isotope pattern enables selective detection and reduces false positives in LC-MS.
MS resolution may affect isotope ratio quantification.
Mass Spectrometry Isotope Pattern Selectivity Articaine Impurities

ISO 17034 Accreditation of Reference Material Producer

The CATO reference standard for Articaine EP Impurity J is manufactured under ISO 17034 accreditation, which certifies the competence of the reference material producer and ensures certified property values with well-characterized uncertainties . Many alternative suppliers of Artipaine EP Impurity J do not hold ISO 17034 accreditation, resulting in reference standards that may lack the same level of certified accuracy and reliability for use in regulatory QC applications .

Producer Accreditation
Supplier claim
ISO 17034 accredited (CATO) vs non-accredited producer
Accredited reference material may reduce regulatory justification burden.
Verify scope of accreditation covers the specific CRM.
ISO 17034 Reference Material Producer Accreditation

Application Scenarios for Articaine EP Impurity J


Method Validation for ANDA and DMF Submission

When preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF), the use of an ISO 17034 accredited reference standard such as the CATO Articaine EP Impurity J is highly recommended. This provides direct evidence of measurement traceability and reduces the risk of queries from regulators such as the FDA or EMA who increasingly require evidence of reference standard quality . This is particularly valuable for demonstrating compliance with ICH Q2(R1) method validation guidelines.

Trace-Level Genotoxic Impurity Monitoring

In genotoxicity assessments where the detection of brominated impurities at sub-ppm levels is required, Articaine EP Impurity J offers a unique analytical advantage. Its 79Br/81Br isotope pattern allows for highly selective extraction of the analyte signal by LC-MS, significantly reducing chemical noise and lowering the limit of quantitation (LOQ) compared to non-halogenated surrogates [1]. This makes it the standard of choice for developing highly sensitive GC/MS or LC/MS methods to satisfy ICH M7(R1) requirements for potentially mutagenic impurities.

High-Purity Standard for Routine QC Release Testing

For pharmaceutical quality control laboratories performing routine batch release testing of articaine drug substance or drug product, selecting a high-purity reference standard of EP Impurity J (e.g., 99% from Kewel) directly improves the accuracy of external calibration by minimizing the contribution from unknown impurities to the reference peak area . This is critical when the EP monograph sets an identification threshold or a maximum allowed percentage for unspecified impurities.

Supplier Qualification for International Regulatory Submissions

When sourcing Articaine EP Impurity J for use in international markets (EU, US, Japan), procurement officers should prioritize standards with documented metrological traceability to a National Metrology Institute. Sigma Aldrich's TraceCERT CRM provides this traceability, satisfying the requirements enforced by accreditation bodies such as ILAC MRA signatories . Choosing a non-traceable standard could result in delays or rejection during pre-approval inspections of QC laboratories.

Application
Selection Property
Validation Focus
ANDA/DMF method validation
ISO 17034 accredited standard, metrological traceability
Traceability documentation per ICH Q2(R1)
Genotoxic impurity trace analysis
Bromine isotope pattern for selective LC-MS detection
Method sensitivity and selectivity for ICH M7(R1) limits
Routine QC batch release
High certified purity (CoA verified)
External calibration accuracy for unspecified impurities
International regulatory submissions
CRM with documented NMI traceability
ILAC MRA and pre-approval inspection compliance
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